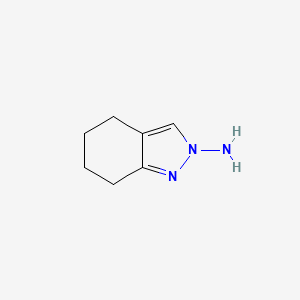

4,5,6,7-Tetrahydro-2H-indazol-2-amine

Description

4,5,6,7-Tetrahydro-2H-indazol-2-amine is a heterocyclic amine featuring a partially saturated indazole core with an amine group at position 2. The compound’s molecular formula is inferred as C₇H₉N₃ (molar mass: 135.16 g/mol), with physicochemical properties likely influenced by the amine’s position and the tetrahydro scaffold’s conformational flexibility.

Properties

IUPAC Name |

4,5,6,7-tetrahydroindazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-10-5-6-3-1-2-4-7(6)9-10/h5H,1-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTXGIJQSQQIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C=C2C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545723 | |

| Record name | 4,5,6,7-Tetrahydro-2H-indazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69331-59-5 | |

| Record name | 4,5,6,7-Tetrahydro-2H-indazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-2H-indazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of hydrazines with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a strong acid or base catalyst, and the temperature and solvent choice are crucial for achieving high yields.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, which can enhance the efficiency and safety of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-2H-indazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of indazole-2-carboxylic acids.

Reduction: Reduction reactions can produce indazole-2-amine derivatives.

Substitution: Substitution reactions can result in the formation of various alkylated indazoles.

Scientific Research Applications

4,5,6,7-Tetrahydro-2H-indazol-2-amine has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is being explored for its therapeutic potential in treating various diseases, including inflammation and hypertension.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

4,5,6,7-Tetrahydro-2H-indazol-2-amine is structurally similar to other indazole derivatives, such as indazole-3-amine and indazole-4-amine. its unique substitution pattern and chemical properties make it distinct in terms of reactivity and biological activity. These differences can be exploited to develop new compounds with improved properties.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

Key structural analogs differ in amine positioning, heterocyclic cores, and substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

- Positional Isomerism: The target’s amine at position 2 contrasts with the 3-amine in ’s ethyl analog.

- Heterocyclic Core Differences : The benzoimidazole () and benzothiazole () derivatives replace indazole with sulfur- or nitrogen-rich cores, influencing solubility and π-stacking interactions .

Physicochemical Properties

- Molar Mass and Lipophilicity : The ethyl-substituted analog () has a higher molar mass (165.24 g/mol) and lipophilicity due to the ethyl group, which may enhance membrane permeability compared to the target compound .

- pKa Variations : The ethyl analog’s predicted pKa of 5.15 suggests moderate basicity, while the target’s pKa (unreported) could differ due to the amine’s position.

Q & A

Q. What are the standard synthetic routes for 4,5,6,7-Tetrahydro-2H-indazol-2-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step pathways, such as cyclization of substituted hydrazines with cyclic ketones or via reductive amination of tetrahydroindazolone intermediates. For example, derivatives like 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine are synthesized using palladium-catalyzed cross-coupling reactions, followed by purification via column chromatography with gradients of ethyl acetate/hexane . Optimization focuses on controlling temperature (e.g., 80–100°C for cyclization), solvent choice (DMF or THF for polar intermediates), and catalysts (e.g., Pd(PPh₃)₄ for Suzuki reactions). Yield improvements often require iterative adjustment of stoichiometry and reaction time .

Q. How is the structural integrity of this compound confirmed in synthetic products?

Structural validation employs a combination of ¹H/¹³C NMR to confirm proton environments and carbon frameworks, respectively. For instance, in 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, NMR peaks at δ 1.3–1.5 ppm (triplet) confirm the ethyl group, while mass spectrometry (HRMS/ESI-MS) verifies molecular weight (e.g., m/z 179.26 for C₁₀H₁₇N₃) . X-ray crystallography, using programs like SHELXL, may resolve stereochemistry in crystalline derivatives .

Q. What are the primary biological screening models used to evaluate tetrahydroindazole derivatives?

Common in vivo models include Freund’s adjuvant-induced arthritis and carrageenan-induced edema for anti-inflammatory activity . In vitro assays often measure enzyme inhibition (e.g., human dihydroorotate dehydrogenase for anti-tumor effects) via kinetic studies using UV-Vis spectroscopy at λ = 340 nm . Cell viability assays (e.g., MTT) assess cytotoxicity against cancer cell lines like HeLa or MCF-7 .

Advanced Research Questions

Q. How can computational tools guide the optimization of tetrahydroindazole derivatives for enhanced bioavailability?

SwissADME and similar platforms predict drug-likeness by evaluating parameters like LogP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bond donors/acceptors. For example, derivatives with TPSA < 60 Ų and LogP 2–5 are prioritized for oral bioavailability. Molecular docking (AutoDock Vina) identifies key interactions with targets like cyclooxygenase-2 (COX-2), guiding substitutions at the indazole N1 or C3 positions .

Q. What strategies resolve discrepancies between in vitro and in vivo bioactivity data for tetrahydroindazole compounds?

Discrepancies often arise from metabolic instability or poor solubility. Solutions include:

- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (HCl salts for basic amines) .

- Metabolic profiling : Liver microsome assays identify degradation pathways (e.g., cytochrome P450 oxidation), prompting structural modifications like fluorination at vulnerable sites .

- Pharmacokinetic studies : Radiolabeled compounds (³H or ¹⁴C) track absorption/distribution in rodent models .

Q. How do steric and electronic effects at the indazole core influence binding affinity to biological targets?

Substituents at the N1 position (e.g., ethyl or isopropyl groups) increase steric bulk, reducing off-target interactions but potentially limiting membrane permeability. Electron-withdrawing groups (e.g., -CF₃ at C3) enhance hydrogen-bonding with catalytic residues in enzymes like COX-2, as shown in 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole (IC₅₀ = 0.8 μM) . QSAR models quantify these effects by correlating Hammett constants (σ) with inhibitory potency .

Q. What methodologies are employed to analyze reaction mechanisms in tetrahydroindazole synthesis?

Mechanistic studies use isotopic labeling (e.g., ¹⁵N-tracing in hydrazine precursors) and kinetic isotope effects (KIE) to identify rate-determining steps. For example, in reductive amination, deuterated NaBD₄ reveals whether imine reduction or proton transfer is rate-limiting. Computational DFT calculations (Gaussian 09) map transition states and activation energies for key steps like ring-closing .

Methodological Notes

- Data Contradictions : When conflicting bioactivity arises, cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .

- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize multi-variable reactions, reducing trial counts by 40–60% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.